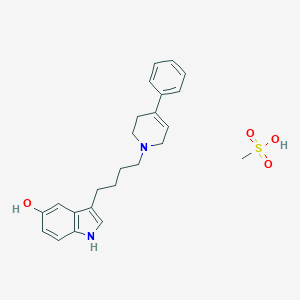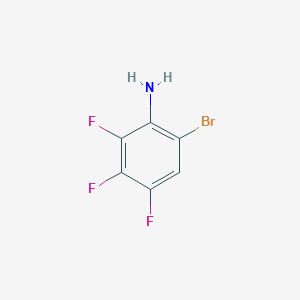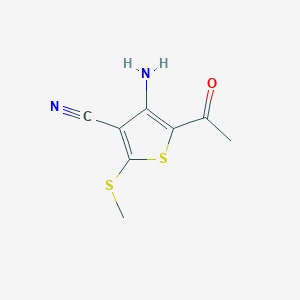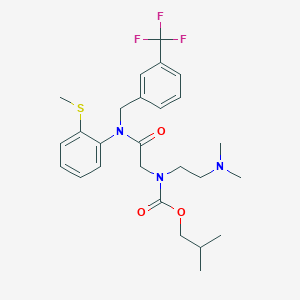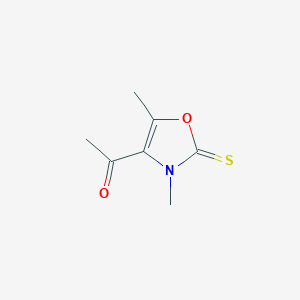
1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes an oxazole ring fused with a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-thioxo-4-oxazoline with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted oxazole derivatives.
科学研究应用
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.
相似化合物的比较
Similar Compounds
- Ethanone, 1-(3,5-dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)
- Ethanone, 1-(2-thioxo-4-oxazolyl)-
Uniqueness
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is unique due to its specific substitution pattern on the oxazole ring and the presence of the thioxo group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
124852-94-4 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC 名称 |
1-(3,5-dimethyl-2-sulfanylidene-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-7(11)8(6)3/h1-3H3 |
InChI 键 |
ZKUYJKJNISBDJI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
规范 SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
同义词 |
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
